Zotatifin

Beschreibung

This compound is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), with potential antineoplastic activity. Upon administration of this compound, this agent targets and binds to elF4A, and promotes eIF4A binding to mRNA with specific polypurine motifs within their 5'-untranslated region (5'-UTR), leading to the formation of a stable sequence-specific ternary complex with eIF4A and mRNA (elF4A- this compound-mRNA). This results in the translational repression of key oncogenes and anti-apoptotic proteins involved in tumor cell proliferation, survival and metastasis, such as KRAS, Myc, myeloid cell leukemia-1 (Mcl-1), B-cell lymphoma 2 (Bcl-2), cyclin-dependent kinase (CDK) 4 and 6, cyclin D, fibroblast growth factor receptor (FGFR) 1 and 2, human epidermal growth factor receptor 2 (HER2; ERBB2), and beta-catenin. The inhibition of the expression of these oncogenes leads to the inhibition of various oncogenic signal transduction pathways. This inhibits proliferation and induces apoptosis in tumor cells. eIF4A, a RNA helicase and the rate-limiting component of the eukaryotic translation initiation complex, catalyzes the ATP-dependent unwinding of RNA duplexes and facilitates 43S ribosome scanning within the 5'-UTR. elF4A is activated by various oncogenic signaling pathways, including RAS/mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K)/AKT pathways, and regulates the translation of oncogenes and tumor survival factors with complex secondary structures within the 5'-UTRs that are required for tumor cell proliferation, survival and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Eigenschaften

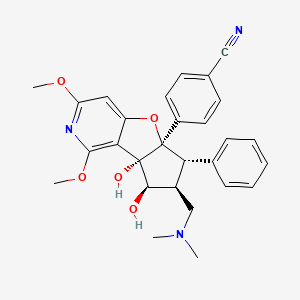

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O5/c1-31(2)16-20-23(18-8-6-5-7-9-18)28(19-12-10-17(15-29)11-13-19)27(33,25(20)32)24-21(36-28)14-22(34-3)30-26(24)35-4/h5-14,20,23,25,32-33H,16H2,1-4H3/t20-,23-,25-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCXWOACFWMQFO-WZWZCULESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022536 | |

| Record name | Zotafin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098191-53-6 | |

| Record name | Zotatifin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098191536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotatifin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zotafin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOTATIFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EWN8Z05CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zotatifin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zotatifin (eFT226) is a first-in-class, selective, and potent small molecule inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of protein synthesis. Developed by eFFECTOR Therapeutics, this compound has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under investigation in clinical trials for various solid tumors.[1][2][3] This technical guide provides an in-depth overview of the discovery, a plausible synthesis process, and the detailed mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stems from the understanding that dysregulated protein synthesis is a hallmark of cancer.[4] Many oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, converge on the translation initiation machinery to promote the synthesis of proteins crucial for tumor growth, proliferation, and survival.[5][6] The eIF4F complex, which includes the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is a key regulator of cap-dependent translation initiation.[7]

eIF4A, in particular, is an attractive therapeutic target as it unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a rate-limiting step for the translation of many oncoproteins that possess complex secondary structures in their 5'-UTRs.[8] Natural products of the rocaglamide family were identified as potent inhibitors of eIF4A.[9][10] However, their development as therapeutic agents was hampered by poor drug-like properties and synthetic complexity.[4][11] This led to a focused drug discovery effort to design a synthetic rocaglamide analogue with optimized physicochemical properties and potent anti-tumor activity, culminating in the discovery of this compound (eFT226).[4][11][12]

Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis through a unique mechanism of action. It is a sequence-selective inhibitor of eIF4A.[9] Instead of directly inhibiting the enzymatic activity of eIF4A, this compound stabilizes the interaction between eIF4A and specific polypurine RNA sequence motifs (e.g., AGAGAG) within the 5'-UTRs of certain mRNAs.[5][13] This leads to the formation of a stable ternary complex consisting of eIF4A, the mRNA, and this compound.[6][11][13] The formation of this complex effectively clamps eIF4A onto the mRNA, stalling the scanning of the 43S pre-initiation complex and thereby inhibiting the translation of the downstream open reading frame.[5][6]

This sequence-selective inhibition leads to the downregulation of a specific subset of proteins, many of which are key oncogenic drivers. These include receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, cell cycle regulators such as Cyclin D1, and anti-apoptotic proteins like MCL-1.[5][8][14]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/System | Target/Readout | IC50 / Kd | Reference |

| eIF4A Binding | Biochemical Assay | eIF4A binding to AGAGAG RNA | Kd = 0.021 µM (with this compound) | |

| eIF4A Binding | Biochemical Assay | eIF4A binding to AGAGAG RNA | Kd = 8.0 µM (without this compound) | |

| In Vitro Translation | MDA-MB-231 cells | AGAGAG 5'-UTR reporter | IC50 = 1.5 nM | [13] |

| In Vitro Translation | MDA-MB-231 cells | GGCGGC 5'-UTR reporter | IC50 = 13.8 nM | [13] |

| In Vitro Translation | MDA-MB-231 cells | CCGCCG 5'-UTR reporter | IC50 = 92.5 nM | [13] |

| In Vitro Translation | MDA-MB-231 cells | CAACAA 5'-UTR reporter | IC50 = 217.5 nM | [13] |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | Cell Growth | GI50 < 15 nM | |

| Cell Proliferation | TMD8 (Lymphoma) | Cell Growth | GI50 = 4.1 nM | |

| Cell Proliferation | SU-DHL-2 (Lymphoma) | Cell Growth | GI50 = 3 nM | |

| Cell Proliferation | HBL1 (Lymphoma) | Cell Growth | GI50 = 5.6 nM | |

| Cell Proliferation | Pfeiffer (Lymphoma) | Cell Growth | GI50 = 3.7 nM | |

| Antiviral Activity | Vero E6 cells | SARS-CoV-2 NP protein biogenesis | IC90 = 37 nM | [13] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing | Outcome | Reference |

| TMD8 (Lymphoma) | 1 mg/kg, IV | 97% tumor growth inhibition | |

| HBL1 (Lymphoma) | 1 mg/kg, IV | 87% tumor growth inhibition | |

| Pfeiffer (Lymphoma) | 1 mg/kg, IV | 70% tumor growth inhibition | |

| SU-DHL-6 (Lymphoma) | 1 mg/kg, IV | 83% tumor growth inhibition | |

| SU-DHL-10 (Lymphoma) | 1 mg/kg, IV | 37% tumor growth inhibition | |

| Ramos (Lymphoma) | 1 mg/kg, IV | 75% tumor growth inhibition |

Experimental Protocols

Plausible Synthesis of this compound

While the precise, step-by-step synthesis of this compound by eFFECTOR Therapeutics is proprietary, a plausible synthetic route can be constructed based on the known synthesis of rocaglamide and its analogues, which share the same core cyclopenta[b]benzofuran structure.[5][7] The key steps would likely involve the construction of the benzofuranone core, followed by a [3+2] cycloaddition to form the cyclopentane ring with the desired stereochemistry.

Step 1: Synthesis of the Benzofuranone Core A substituted phenol would be the starting material. The synthesis would proceed through a series of reactions including acylation, and intramolecular cyclization to yield the core benzofuranone structure.

Step 2: [3+2] Cycloaddition The key step in forming the cyclopenta[b]benzofuran scaffold is a [3+2] cycloaddition reaction. This could be a photochemical cycloaddition between a 3-hydroxyflavone derivative (derived from the benzofuranone) and a substituted cinnamate derivative. This reaction establishes the critical stereocenters of the molecule.

Step 3: Functional Group Interconversion and Final Assembly Following the cycloaddition, a series of functional group manipulations would be required to install the final substituents found in this compound. This would include the introduction of the dimethylaminomethyl group and the cyano-substituted phenyl group. The final steps would involve deprotection and purification to yield this compound.

Biological Assays

Cell Proliferation Assay: Tumor cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for 72 hours. Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.[5]

Apoptosis Assay: Apoptosis can be measured by detecting the activity of caspases, key mediators of apoptosis. Cells are treated with this compound or vehicle control for a specified period (e.g., 48 hours). Caspase-3/7 activity is then measured using a luminescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay). An increase in luminescence indicates the induction of apoptosis.[5]

Western Blot Analysis: To determine the effect of this compound on the protein levels of its targets, cells are treated with the compound for a specified time (e.g., 24 hours). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., HER2, FGFR1/2, Cyclin D1) and a loading control (e.g., β-actin). Protein bands are visualized using a chemiluminescent substrate.[5]

Polysome Profiling: This technique is used to assess the translation status of specific mRNAs. Cells treated with this compound or vehicle are lysed in the presence of cycloheximide to "freeze" ribosomes on the mRNA. The lysate is then fractionated by sucrose density gradient centrifugation. The fractions corresponding to monosomes and polysomes are collected, and the RNA is extracted. The abundance of specific mRNAs in each fraction is quantified by RT-qPCR to determine their association with translating ribosomes. A shift from polysome to monosome fractions indicates translational repression.[5]

Luciferase Reporter Assay: To confirm the 5'-UTR-dependent mechanism of this compound, luciferase reporter constructs are created where the 5'-UTR of a target gene (e.g., HER2, FGFR1) is cloned upstream of the luciferase coding sequence. These constructs are transfected into cells, which are then treated with this compound. A decrease in luciferase activity indicates that this compound is inhibiting translation through the specific 5'-UTR.[5]

Nascent Protein Synthesis Assay: This assay directly measures the rate of new protein synthesis. Cells are treated with this compound or vehicle and then incubated with a puromycin analogue, such as O-propargyl-puromycin (OPP), which is incorporated into newly synthesized polypeptide chains. The incorporated OPP can then be detected by fluorescence microscopy or flow cytometry after a click chemistry reaction with a fluorescent azide. A decrease in fluorescence intensity indicates an inhibition of global protein synthesis.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a generalized workflow for its discovery and preclinical evaluation.

Caption: Signaling pathways activating eIF4A-mediated translation and the inhibitory action of this compound.

Caption: A generalized workflow for the discovery and development of this compound.

Conclusion

This compound represents a promising novel approach to cancer therapy by targeting the fundamental process of protein synthesis through a unique, sequence-selective mechanism of action. Its ability to downregulate a network of key oncoproteins provides a strong rationale for its continued development as a monotherapy and in combination with other targeted agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of this compound, offering valuable insights for researchers and clinicians in the field of oncology drug development. As clinical data continues to emerge, the full therapeutic potential of this compound will be further elucidated.

References

- 1. Discovery of RNA-Protein Molecular Clamps Using Proteome-Wide Stability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biospace.com [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9957277B2 - eIF4A-inhibiting compounds and methods related thereto - Google Patents [patents.google.com]

- 7. Progress in the total synthesis of rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Unprecedented stereoselective synthesis of cyclopenta[b]benzofuran derivatives and their characterisation assisted by aligned media NMR and 13C chemical shift ab initio predictions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Zotatifin (eFT226): A Technical Guide to a First-in-Class eIF4A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotatifin, also known as eFT226, is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of protein synthesis. By targeting eIF4A, this compound disrupts the translation of a specific subset of mRNAs, particularly those encoding oncoproteins crucial for tumor growth and survival. This technical guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and preclinical data, intended for researchers and professionals in the field of drug development.

Chemical Structure and Molecular Properties

This compound is a structurally complex molecule with the chemical formula C28H29N3O5.[1][2] Its development as a first-in-class inhibitor of eIF4A marks a significant advancement in targeting the translational machinery for therapeutic benefit.

| Property | Value | Reference |

| Molecular Formula | C28H29N3O5 | [1][2][3][4] |

| Molecular Weight | 487.55 g/mol | [1][5] |

| IUPAC Name | 4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile | [3] |

| CAS Number | 2098191-53-6 | [1][2] |

| SMILES Code | N#CC1=CC=C([C@@]2(O3)--INVALID-LINK--N=C4OC)(O)--INVALID-LINK----INVALID-LINK--C)[C@H]2C5=CC=CC=C5)C=C1 | [1] |

Mechanism of Action: Targeting Translational Initiation

This compound exerts its anticancer effects through a novel mechanism of action. It is a selective inhibitor of eIF4A, a key component of the eIF4F complex which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[1][4]

The activity of eIF4A is often upregulated in cancer through the activation of signaling pathways such as the PI3K/AKT/mTOR and RAS/ERK pathways, which are frequently driven by receptor tyrosine kinases (RTKs).[1][4] this compound functions by promoting the binding of eIF4A to specific polypurine motifs within the 5'-UTRs of a subset of mRNAs.[1][3] This creates a stable ternary complex of eIF4A-Zotatifin-mRNA, which stalls the 43S pre-initiation complex and selectively represses the translation of key oncoproteins.[1][3]

Proteins whose expression is downregulated by this compound include critical drivers of cell proliferation and survival such as MYC, CYCLIN D1/3, BCL2, and MCL1.[1] Furthermore, this compound has been shown to inhibit the translation of RTKs themselves, including HER2 and FGFR1/2, creating a feedback loop that further dampens oncogenic signaling.[1][4]

References

- 1. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Trial: NCT04092673 - My Cancer Genome [mycancergenome.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Zotatifin (eFT226): A Deep Dive into the Mechanism of Action of a First-in-Class eIF4A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotatifin (eFT226) is a novel, first-in-class selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a pivotal role in the translation of a subset of mRNAs, many of which encode oncoproteins. By forming a unique ternary complex with eIF4A and specific polypurine sequences within the 5'-untranslated regions (5'-UTRs) of these mRNAs, this compound effectively converts eIF4A into a sequence-specific translational repressor. This targeted approach leads to the downregulation of key cancer drivers, including receptor tyrosine kinases (RTKs), KRAS, and cyclins, thereby inhibiting tumor growth and inducing apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer. Many oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/ERK pathways, converge on the translation initiation machinery to promote the synthesis of proteins essential for tumor growth, proliferation, and survival. The eIF4F complex, which is responsible for recruiting ribosomes to the 5' cap of mRNAs, is a critical node in this process. eIF4A, an ATP-dependent RNA helicase and a key component of the eIF4F complex, is responsible for unwinding complex secondary structures in the 5'-UTRs of mRNAs, a prerequisite for the translation of a subset of transcripts that are often potent oncoproteins.

This compound (eFT226) is a potent and selective small molecule inhibitor of eIF4A. Its unique mechanism of action, which involves clamping eIF4A onto specific mRNA sequences, offers a promising therapeutic strategy for a range of cancers dependent on the dysregulated translation of oncogenes.

Core Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of eIF4A-mediated translation. This is achieved through a sequence-dependent process:

-

Ternary Complex Formation : this compound binds to the eIF4A protein. This binary complex then exhibits an increased affinity for specific polypurine-rich sequences (e.g., AGAGAG) or G-quadruplex structures present in the 5'-UTRs of certain mRNAs.[1] This results in the formation of a stable ternary complex consisting of eIF4A, this compound, and the target mRNA.[1]

-

Translational Repression : The formation of this stable ternary complex effectively "clamps" eIF4A onto the mRNA, preventing the scanning of the 43S pre-initiation complex. This steric hindrance blocks the ribosome from reaching the start codon, thereby inhibiting the initiation of translation for that specific mRNA.[2]

-

Selective Targeting of Oncoproteins : The mRNAs that are most sensitive to this compound's inhibitory action are those with long, complex 5'-UTRs containing the specific polypurine motifs. These often encode for potent oncoproteins that are critical for tumor cell survival and proliferation, such as receptor tyrosine kinases (HER2, FGFR1/2), components of the RAS signaling pathway (KRAS), and cell cycle regulators (Cyclin D1, CDK4/6).[3]

Signaling Pathway Interruption

This compound's inhibition of oncoprotein translation has significant downstream effects on key cancer-promoting signaling pathways:

-

PI3K/AKT/mTOR Pathway : By downregulating the expression of RTKs like HER2 and FGFR1/2, this compound can attenuate the activation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2][4] The sensitivity of tumor models to this compound has been shown to correlate with high basal levels of mTOR activity.[4]

-

RAS/ERK Pathway : this compound's ability to inhibit the translation of KRAS and other components of the MAPK pathway leads to the suppression of this critical signaling cascade involved in cell proliferation, differentiation, and survival.[3]

The dual inhibition of these major oncogenic pathways contributes to the potent anti-tumor activity of this compound.

Quantitative Data

In Vitro Efficacy

| Parameter | Value | Cell Line/System | 5'-UTR Sequence | Reference(s) |

| IC50 (eIF4A) | 2 nM | N/A | N/A | [5][6] |

| IC50 (in vitro translation) | 1.5 nM | MDA-MB-231 | AGAGAG | [5] |

| 13.8 nM | MDA-MB-231 | GGCGGC | [5] | |

| 92.5 nM | MDA-MB-231 | CCGCCG | [5] | |

| 217.5 nM | MDA-MB-231 | CAACAA | [5] | |

| GI50 (Anti-proliferative) | <15 nM | MDA-MB-231 | N/A | [5] |

In Vivo Efficacy (Xenograft Models)

| Xenograft Model | Treatment (Dose, Schedule) | Tumor Growth Inhibition (%) | Reference(s) |

| TMD8 | 1 mg/kg (IV) | 97% | [5] |

| HBL1 | 1 mg/kg (IV) | 87% | [5] |

| Pfeiffer | 1 mg/kg (IV) | 70% | [5] |

| SU-DHL-6 | 1 mg/kg (IV) | 83% | [5] |

| SU-DHL-10 | 1 mg/kg (IV) | 37% | [5] |

| Ramos | 1 mg/kg (IV) | 75% | [5] |

| JIMT-1 (HER2amp) | 1 mg/kg (Q4D) | 30% | [2] |

| JIMT-1 (HER2amp) + Alpelisib | 1 mg/kg this compound (Q4D) + 50 mg/kg Alpelisib (QD) | 103% (regression) | [2] |

| MFM-223 (FGFR2amp) | 0.1 mg/kg (Q4D) | 96% | [7] |

| MFM-223 (FGFR2amp) + Ipatasertib | 0.1 mg/kg this compound (Q4D) + 50 mg/kg Ipatasertib (QD) | 140% (regression) | [7] |

Clinical Trial Data (NCT04092673) - ER+ Metastatic Breast Cancer

| Cohort | Treatment | Patient Population | Confirmed Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |

| Doublet | This compound + Fulvestrant | Heavily pretreated (median 7 prior lines) | 5.9% | 41% | [7] |

| Triplet | This compound + Fulvestrant + Abemaciclib | Heavily pretreated (median 4 prior lines) | 21% | 74% | [7] |

Experimental Protocols

Disclaimer: The following are representative protocols based on available information. Specific details may vary between studies.

In Vitro Translation Assay

Objective: To determine the inhibitory effect of this compound on the translation of specific mRNAs.

Methodology:

-

Cell Line and Transfection: MDA-MB-231 cells are transiently transfected with reporter constructs containing a luciferase gene downstream of various 5'-UTR sequences (e.g., AGAGAG, GGCGGC, CCGCCG, CAACAA).

-

Treatment: Transfected cells are treated with a dose range of this compound (e.g., 0.0001 µM to 1 µM) or DMSO as a vehicle control for a specified period (e.g., 72 hours).

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of luciferase activity against the log concentration of this compound.

Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., TMD8, JIMT-1) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered intravenously (IV) at specified doses and schedules (e.g., 1 mg/kg, every 4 days). The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Apoptosis Assay (Caspase-3/7 Activation)

Objective: To assess the induction of apoptosis by this compound in cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are seeded in multi-well plates and treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 48 hours).

-

Caspase-Glo 3/7 Assay: A luminescent caspase-3/7 substrate is added to the cells according to the manufacturer's protocol (e.g., Promega).

-

Luminescence Reading: The luminescence, which is proportional to caspase-3/7 activity, is measured using a plate reader.

-

Data Analysis: The fold induction of apoptosis is calculated by normalizing the luminescence of treated cells to that of the control cells.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eFFECTOR Therapeutics Reports Positive Interim Results in this compound (eFT226) Phase 1/2 Clinical Trial at ASCO 2022 Showing Safety and Tolerability, and Initial Signals of Clinical Activity - BioSpace [biospace.com]

- 4. drughunter.com [drughunter.com]

- 5. pharmexec.com [pharmexec.com]

- 6. Clinical Trial: NCT04092673 - My Cancer Genome [mycancergenome.org]

- 7. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Zotatifin (eFT226): A Deep Dive into eIF4A Inhibition for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling the uncontrolled proliferation and survival of malignant cells. A critical control point in this process is the initiation of mRNA translation, which is frequently hijacked by cancer cells to selectively upregulate the expression of oncogenes and other proteins essential for tumor progression. The eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase component of the eIF4F complex, plays a pivotal role in this process by unwinding complex secondary structures in the 5'-untranslated regions (5'-UTRs) of specific mRNAs. This activity facilitates the binding of the ribosome and subsequent protein synthesis. Zotatifin (eFT226) is a potent and selective small molecule inhibitor of eIF4A that has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cells, and the experimental methodologies used to characterize its activity.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a unique mechanism of action that targets the function of eIF4A. Unlike conventional enzyme inhibitors that block the active site, this compound functions as a molecular "clamp," increasing the affinity of eIF4A for specific polypurine RNA sequence motifs found in the 5'-UTRs of a subset of mRNAs.[1][2] This leads to the formation of a stable ternary complex between eIF4A, this compound, and the target mRNA.[3] This "clamping" action stalls the scanning 43S pre-initiation complex, thereby selectively inhibiting the translation of mRNAs that harbor these specific sequence motifs.[1][4]

Many of the mRNAs that are sensitive to this compound-mediated translational repression encode for key oncoproteins, survival factors, and cell cycle regulators. These include receptor tyrosine kinases (RTKs) such as HER2 and FGFR1/2, components of the KRAS signaling pathway, cyclins (e.g., Cyclin D1), and anti-apoptotic proteins like BCL-2 and MCL-1.[1][5][6] By downregulating the expression of these critical cancer drivers, this compound can induce cell cycle arrest, apoptosis, and tumor growth inhibition.[1][2]

Signaling Pathway Context: The PI3K/AKT/mTOR Axis

The activity of the eIF4F complex, including eIF4A, is tightly regulated by major oncogenic signaling pathways, most notably the PI3K/AKT/mTOR pathway.[1][2] This pathway is frequently hyperactivated in cancer and promotes protein synthesis to support cell growth and proliferation. As illustrated in the signaling pathway diagram below, mTORC1, a downstream effector of AKT, phosphorylates the 4E-binding proteins (4E-BPs), causing their dissociation from eIF4E and allowing for the assembly of the active eIF4F complex. By targeting eIF4A, this compound acts downstream of this major oncogenic signaling cascade, providing a strategic point of intervention.

Caption: this compound's mechanism of action within the PI3K/AKT/mTOR signaling pathway.

Quantitative Data on this compound's Activity

The anti-cancer activity of this compound has been quantified in numerous preclinical studies. The following tables summarize key data on its potency and efficacy in various cancer cell lines.

In Vitro Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Target Oncogene | IC50 / GI50 (nM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 15 (GI50) | [7] |

| Various B-cell Lymphoma Lines | B-cell Lymphoma | MYC, BCL2 | 3 - 11.2 (GI50) | |

| RTK-driven cell lines (e.g., HER2+, FGFR1/2 amplified) | Various Solid Tumors | HER2, FGFR1/2 | 0.8 - 4.2 (IC50 for 5'-UTR reporter constructs) | [1] |

| MDA-MB-231 (transfected) | Triple-Negative Breast Cancer | AGAGAG 5'-UTR reporter | 1.5 (IC50) | [3] |

| MDA-MB-231 (transfected) | Triple-Negative Breast Cancer | GGCGGC 5'-UTR reporter | 13.8 (IC50) | [3] |

| MDA-MB-231 (transfected) | Triple-Negative Breast Cancer | CCGCCG 5'-UTR reporter | 92.5 (IC50) | [3] |

| MDA-MB-231 (transfected) | Triple-Negative Breast Cancer | CAACAA 5'-UTR reporter | 217.5 (IC50) | [3] |

In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Citation |

| TMD8 | B-cell Lymphoma | 0.001 - 1 mg/kg | 97 | |

| HBL1 | B-cell Lymphoma | 0.001 - 1 mg/kg | 87 | |

| Pfeiffer | B-cell Lymphoma | 0.001 - 1 mg/kg | 70 | |

| SU-DHL-6 | B-cell Lymphoma | 0.001 - 1 mg/kg | 83 | |

| Ramos | B-cell Lymphoma | 0.001 - 1 mg/kg | 75 | |

| RTK-driven xenografts | Various Solid Tumors | 1 mg/kg (or 0.1 mg/kg for OE19) | >55% in sensitive models | [1] |

Key Experimental Protocols

The characterization of this compound's activity relies on a suite of established molecular and cellular biology techniques. Detailed below are protocols for key experiments cited in the literature.

Polysome Profiling

Polysome profiling is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) through a sucrose density gradient. A shift of an mRNA from the polysome-bound fractions to the lighter, non-polysome fractions upon drug treatment indicates translational inhibition.

Materials:

-

Polysome Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, RNase inhibitors).

-

Sucrose solutions (e.g., 15% and 50% w/v in lysis buffer without detergent).

-

Cycloheximide (100 mg/mL stock).

-

Ultracentrifuge with a swinging bucket rotor (e.g., SW41 Ti).

-

Gradient maker and fraction collector with a UV detector.

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Pre-treat cells with 100 µg/mL cycloheximide for 5-15 minutes to "freeze" ribosomes on the mRNA.

-

Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.

-

Lyse cells in ice-cold polysome lysis buffer.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

-

Prepare a linear 15-50% sucrose gradient in ultracentrifuge tubes.

-

Carefully layer the clarified lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 36,000 rpm) for 3 hours at 4°C.

-

Fractionate the gradient using a fraction collector while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

-

Isolate RNA from the collected fractions for subsequent analysis (e.g., RT-qPCR) to determine the distribution of specific mRNAs across the gradient.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cell growth and survival.

Materials:

-

Cancer cell lines of interest.

-

96-well cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar tetrazolium-based assays (MTT, MTS, XTT, WST-1).

-

Plate reader capable of measuring luminescence or absorbance.

Procedure (using CellTiter-Glo® as an example):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting

Western blotting is used to quantify the expression levels of specific proteins in response to this compound treatment.

Materials:

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against target proteins (e.g., HER2, FGFR1/2, Cyclin D1, BCL-2, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse cells in lysis buffer and quantify protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of an anti-cancer agent like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for a range of cancers by targeting the fundamental process of mRNA translation. Its unique mechanism of action, which involves the selective inhibition of the translation of key oncogenes, provides a compelling rationale for its continued development. The sensitivity of this compound in tumors with high mTOR pathway activity underscores the potential for biomarker-driven patient selection.[1][2] Furthermore, the ability of this compound to overcome resistance to other targeted therapies, such as PI3K/AKT inhibitors, highlights its potential in combination regimens.[1]

Ongoing and future research will continue to delineate the full spectrum of this compound's anti-cancer activity, identify additional biomarkers of response, and explore novel combination strategies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of eIF4A inhibition with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The mTOR/PI3K and MAPK pathways converge on eIF4B to control its phosphorylation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | this compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]

- 5. noblelifesci.com [noblelifesci.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

Zotatifin's Role in Translational Repression of Oncogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zotatifin (eFT226) is a novel, potent, and sequence-selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the translation of a subset of messenger RNAs (mRNAs) with complex 5' untranslated regions (5'-UTRs).[1][2] These mRNAs often encode for key oncogenes and survival proteins that are frequently dysregulated in cancer. This compound exerts its anti-tumor activity by clamping eIF4A onto specific polypurine motifs within the 5'-UTRs of these target mRNAs, thereby stalling ribosome scanning and repressing their translation.[3][4] This targeted approach leads to the downregulation of multiple oncoproteins, including receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2, cell cycle regulators such as Cyclin D1, and transcription factors like MYC, making it a promising therapeutic strategy for a range of malignancies.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Sequence-Selective Translational Repression

This compound's mechanism of action is distinct from conventional kinase inhibitors. It functions by increasing the affinity of eIF4A for specific polypurine-rich RNA sequences, effectively converting eIF4A from a general helicase into a sequence-specific translational repressor.[3][4] This leads to the formation of a stable ternary complex of eIF4A-Zotatifin-mRNA, which physically obstructs the progression of the 43S pre-initiation complex along the 5'-UTR, thereby inhibiting translation initiation.[1][7]

The selectivity of this compound is dictated by the presence of these polypurine motifs, which are enriched in the 5'-UTRs of numerous oncogenes.[2][3] This sequence-selective inhibition allows for a therapeutic window, as the translation of most housekeeping genes, which typically have simpler 5'-UTRs, is largely unaffected.

Signaling Pathways and Key Oncogenic Targets

This compound's therapeutic potential stems from its ability to downregulate a network of cancer-driving proteins. The activity of eIF4A is often enhanced in cancer through the activation of the PI3K/AKT/mTOR and RAS/ERK signaling pathways, creating a dependency on eIF4A for the translation of oncogenes required for tumor growth and survival.[2][3]

A diagram illustrating the central role of eIF4A in integrating signals from the PI3K/AKT and RAS/ERK pathways and how this compound intervenes is presented below.

Caption: this compound targets the eIF4F complex to inhibit oncoprotein translation.

Key oncogenic proteins translationally repressed by this compound include:

Quantitative Data Presentation

In Vitro Activity of this compound

The following tables summarize the in vitro potency of this compound across various cancer cell lines.

Table 1: this compound IC50 Values for Inhibition of Reporter Gene Expression with Different 5'-UTRs [10]

| 5'-UTR Sequence | Cell Line | IC50 (nM) |

| AGAGAG | MDA-MB-231 | 1.5 |

| GGCGGC | MDA-MB-231 | 13.8 |

| CCGCCG | MDA-MB-231 | 92.5 |

| CAACAA | MDA-MB-231 | 217.5 |

Table 2: this compound GI50 Values in B-cell Lymphoma Cell Lines [10]

| Cell Line | GI50 (nM) |

| TMD8 | 4.1 |

| SU-DHL-2 | 3 |

| HBL1 | 5.6 |

| Pfeiffer | 3.7 |

| SU-DHL-6 | 5.3 |

| SU-DHL-10 | 7.3 |

| VAL | 6.6 |

| Carnaval | 4.4 |

| U2973 | 4.2 |

| Ramos | 4.6 |

| Jeko1 | 7.9 |

| Mino | 11.2 |

| Rec-1 | 11.8 |

In Vivo Anti-Tumor Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in various xenograft models.

Table 3: Tumor Growth Inhibition (%TGI) in Xenograft Models Treated with this compound (1 mg/kg) [10]

| Xenograft Model | Tumor Growth Inhibition (%) |

| TMD8 | 97 |

| HBL1 | 87 |

| Pfeiffer | 70 |

| SU-DHL-6 | 83 |

| SU-DHL-10 | 37 |

| Ramos | 75 |

Clinical Trial Data in ER+ Breast Cancer (NCT04092673)

This compound has shown promising activity in heavily pretreated patients with ER+ metastatic breast cancer.

Table 4: Efficacy of this compound Combinations in ER+ Metastatic Breast Cancer [1][3][4][11]

| Combination | Number of Patients (evaluable) | Confirmed Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |

| This compound + Fulvestrant + Abemaciclib | 19 | 21% | 43% (in a cohort of 7 patients) |

| This compound + Fulvestrant | 17 | 5.9% | 41% |

Experimental Protocols

Western Blot Analysis for Oncoprotein Downregulation

Objective: To determine the effect of this compound on the protein levels of target oncogenes.

Methodology: [2]

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., MDA-MB-361 for HER2, SNU-16 for FGFR2) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies and dilutions:

-

anti-HER2 (1:1000)

-

anti-FGFR1/2 (1:1000)

-

anti-Cyclin D1 (1:1000)

-

anti-MYC (1:1000)

-

anti-β-actin (1:5000, as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Polysome Profiling for Translational Repression

Objective: To assess the effect of this compound on the association of target mRNAs with ribosomes, indicating translational activity.

-

Cell Treatment and Lysis: Treat cells (e.g., MDA-MB-361) with this compound (e.g., 20 nM for 3 hours) or DMSO. Prior to lysis, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translation. Lyse the cells in a buffer containing cycloheximide and RNase inhibitors.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for a specified time (e.g., 2 hours) at 4°C.

-

Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

RNA Extraction and Analysis: Extract RNA from each fraction. Perform quantitative RT-PCR (qRT-PCR) to determine the distribution of specific mRNAs (e.g., HER2, GAPDH as a control) across the gradient. A shift of a target mRNA from the polysome fractions to the monosome or sub-monosome fractions upon this compound treatment indicates translational repression.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology: [2]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H1581 for FGFR1 amplification, NCI-H716 for FGFR2 amplification) mixed with Matrigel into the flanks of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg) intravenously (IV) on a specified schedule (e.g., every 4 days).

-

Tumor Measurement and Data Analysis: Measure tumor volume with calipers at regular intervals. At the end of the study, calculate the percent tumor growth inhibition (%TGI) compared to the vehicle-treated group.

Mandatory Visualizations

Experimental Workflow for Assessing this compound's In Vitro Activity

Caption: In vitro workflow to evaluate this compound's effects.

Logical Relationship of this compound's Mechanism

Caption: Logical flow of this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that target the translational machinery, a critical node in oncogenic signaling. Its unique sequence-selective mechanism of action allows for the targeted downregulation of a broad spectrum of oncoproteins, leading to potent anti-tumor activity in preclinical models and encouraging clinical responses, particularly in ER+ breast cancer. The ongoing clinical development of this compound, both as a single agent and in combination with other targeted therapies, will further elucidate its therapeutic potential across a range of malignancies. Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies to overcome resistance and improve patient outcomes.

References

- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase reporter assay [bio-protocol.org]

- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 4. Regulation of Translational Efficiency by Disparate 5′ UTRs of PPARγ Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 6. eFFECTOR Therapeutics Announces Publication of this compound Preclinical Data in Frontiers in Oncology - BioSpace [biospace.com]

- 7. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. moleculardevices.com [moleculardevices.com]

Zotatifin: A Selective Inhibitor of RNA Helicase eIF4A for Oncogenic Translational Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zotatifin (eFT226) is a first-in-class, potent, and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][2] By forming a stable ternary complex with eIF4A and specific polypurine motifs within the 5'-untranslated regions (5'-UTRs) of select mRNAs, this compound effectively stalls the scanning of the pre-initiation complex, leading to translational repression of key oncogenes.[1][3] This unique mechanism of action provides a powerful strategy to target the convergence of major oncogenic signaling pathways, such as PI3K/AKT/mTOR and RAS/ERK, which are frequently dysregulated in cancer.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction to eIF4A and Its Role in Cancer

The eukaryotic translation initiation factor 4A (eIF4A) is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[6] eIF4A is an ATP-dependent RNA helicase that unwinds complex secondary structures in the 5'-UTRs of mRNAs, a crucial step for the initiation of cap-dependent translation.[7] Many oncogenic transcripts, including those encoding for receptor tyrosine kinases (RTKs), cell cycle regulators (e.g., Cyclin D1), and anti-apoptotic proteins (e.g., BCL-2, MCL-1), possess highly structured 5'-UTRs, making their translation particularly dependent on eIF4A activity.[1][8] In numerous cancers, signaling pathways like PI3K/AKT and RAS/ERK are constitutively active, leading to the hyperactivation of eIF4A and subsequent overexpression of these oncoproteins, driving tumor growth, proliferation, and survival.[3][4] Therefore, selective inhibition of eIF4A presents a promising therapeutic strategy to simultaneously downregulate multiple oncogenic drivers.[5]

This compound: Mechanism of Action

This compound exerts its inhibitory effect through a novel mechanism. Instead of competing with ATP, it binds to eIF4A and increases its affinity for specific polypurine RNA sequence motifs.[3] This leads to the formation of a highly stable ternary complex (eIF4A-Zotatifin-mRNA), which acts as a roadblock for the scanning 43S pre-initiation complex.[1][3] This sequence-selective translational repression preferentially affects mRNAs containing these polypurine motifs in their 5'-UTRs, a characteristic feature of many oncoproteins.[3]

Signaling Pathways Targeted by this compound

This compound's therapeutic potential stems from its ability to intercept the convergence of key oncogenic signaling pathways on the translational machinery. The PI3K/AKT/mTOR and RAS/ERK pathways are frequently activated in cancer through mutations or amplification of upstream receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2.[3][4] Both pathways ultimately enhance eIF4A activity, promoting the translation of proteins necessary for tumor progression. By inhibiting eIF4A, this compound effectively downregulates the expression of these RTKs and other downstream effectors, creating a feedback loop that dampens these pro-survival signals.[3]

Preclinical Data

This compound has demonstrated robust anti-tumor activity in a range of preclinical cancer models.

In Vitro Activity

In vitro studies have shown that this compound potently inhibits the proliferation of various cancer cell lines, particularly those driven by RTK amplifications.[3]

| Cell Line | Cancer Type | Key Driver Alteration | Proliferation GI50 (nM) | Apoptosis Induction | Reference |

| MDA-MB-361 | Breast Cancer | HER2 amplification | ~10 | Yes | [3] |

| SNU-16 | Gastric Cancer | FGFR2 amplification | ~5 | Yes | [3] |

| JIMT-1 | Breast Cancer | HER2 amplification | ~15 | Yes | [3] |

| MFM-223 | Breast Cancer | FGFR2 amplification | ~3 | Yes | [3] |

| TMD8 | B-cell Lymphoma | - | <15 | Yes | [9] |

| HBL1 | B-cell Lymphoma | - | <15 | Yes | [9] |

| Pfeiffer | B-cell Lymphoma | - | <15 | Yes | [9] |

| SU-DHL-6 | B-cell Lymphoma | - | <15 | Yes | [9] |

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound, demonstrating significant tumor growth inhibition and even regression.[3]

| Xenograft Model | Cancer Type | This compound Dose | Tumor Growth Inhibition (%) | Reference |

| MDA-MB-361 | Breast Cancer | 1 mg/kg | >90 | [3] |

| SNU-16 | Gastric Cancer | 1 mg/kg | >90 | [3] |

| JIMT-1 | Breast Cancer | 1 mg/kg | ~30 | [3] |

| MFM-223 | Breast Cancer | 0.1 mg/kg | ~96 | [3] |

| TMD8 | B-cell Lymphoma | 1 mg/kg | 97 | [9] |

| HBL1 | B-cell Lymphoma | 1 mg/kg | 87 | [9] |

| Pfeiffer | B-cell Lymphoma | 1 mg/kg | 70 | [9] |

| SU-DHL-6 | B-cell Lymphoma | 1 mg/kg | 83 | [9] |

| Ramos | B-cell Lymphoma | 1 mg/kg | 75 | [9] |

Clinical Development

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT04092673) in patients with advanced solid tumors.[10][11]

Safety and Tolerability

Interim results from the clinical trial have shown that this compound is generally well-tolerated. Treatment-emergent adverse events (TEAEs) were mostly mild and reversible, including fatigue, anemia, diarrhea, vomiting, and nausea.[12]

Early Signs of Clinical Activity

Early signals of clinical activity have been observed, particularly in heavily pretreated patients with ER-positive metastatic breast cancer.[12][13]

| Combination Therapy | Patient Population | Confirmed Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| This compound + Fulvestrant | ER+ metastatic breast cancer | 5.9% | 41% | [12] |

| This compound + Fulvestrant + Abemaciclib | ER+ metastatic breast cancer | 21% | 74% | [12] |

Key Experimental Protocols

Polysome Profiling

This technique is crucial for directly assessing the effect of this compound on the translation of specific mRNAs.

Protocol:

-

Cell Treatment: Seed cells and treat with this compound or a vehicle control (e.g., DMSO) for the desired time.

-

Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-15 minutes to stall ribosomes on the mRNA.

-

Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a polysome lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, and RNase inhibitors).

-

Gradient Preparation: Prepare a linear sucrose gradient (e.g., 15-50%) in a suitable buffer.

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 36,000 rpm) for several hours at 4°C.

-

Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

RNA Isolation and Analysis: Isolate RNA from the collected fractions and analyze the distribution of specific mRNAs across the gradient using qRT-PCR or RNA sequencing to determine their association with polysomes.

Western Blotting for Oncoprotein Downregulation

Protocol:

-

Sample Preparation: Treat cells with this compound for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target oncoprotein (e.g., HER2, FGFR1, Cyclin D1) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Viability (MTT) Assay

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce MTT to purple formazan crystals.[2]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis (Caspase-Glo® 3/7) Assay

Protocol:

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspases 3 and 7.[14]

-

Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the caspase-mediated cleavage of the substrate, which generates a luminescent signal.[15]

-

Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is directly proportional to the caspase-3/7 activity.[13]

In Vivo Xenograft Studies

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intravenously at the desired dose and schedule. The control group should receive a vehicle control.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound represents a novel and promising therapeutic agent that targets the fundamental process of protein synthesis, which is often dysregulated in cancer. Its unique mechanism of selectively inhibiting the translation of oncoproteins by clamping eIF4A onto specific mRNA sequences provides a multi-pronged attack on cancer cell proliferation and survival. The encouraging preclinical and early clinical data, particularly in heavily pretreated patient populations, underscore the potential of this compound as a monotherapy and in combination with other targeted agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic utility of this compound and other eIF4A inhibitors in various cancer contexts.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eFFECTOR Therapeutics Announces Publication of this compound Preclinical Data in Frontiers in Oncology - BioSpace [biospace.com]

- 6. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmexec.com [pharmexec.com]

- 11. Clinical Trial: NCT04092673 - My Cancer Genome [mycancergenome.org]

- 12. onclive.com [onclive.com]

- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 15. ulab360.com [ulab360.com]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Preclinical Pharmacology of Zotatifin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zotatifin (eFT226) is a potent and selective, first-in-class inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the translation of a subset of mRNAs, many of which encode oncoproteins. By forming a stable ternary complex with eIF4A and specific polypurine motifs in the 5'-untranslated region (5'-UTR) of these mRNAs, this compound effectively stalls the translation initiation process. This leads to the downregulation of key cancer-driving proteins, including Receptor Tyrosine Kinases (RTKs) like HER2 and FGFR1/2, as well as proteins involved in cell cycle progression and survival such as MYC, KRAS, and Cyclin D1. Preclinical studies have demonstrated this compound's broad anti-tumor activity in a variety of cancer models, both as a single agent and in combination with other targeted therapies. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects through a novel mechanism of action centered on the inhibition of eIF4A, a key component of the eIF4F complex responsible for cap-dependent translation initiation.

1.1. Targeting the eIF4F Complex: The eIF4F complex, consisting of eIF4E, eIF4G, and eIF4A, is crucial for unwinding the secondary structure in the 5'-UTR of mRNAs, a necessary step for ribosome scanning and initiation of protein synthesis.[1] Many oncoproteins, including those involved in cell growth, proliferation, and survival, are encoded by mRNAs with highly structured 5'-UTRs, making their translation particularly dependent on eIF4A helicase activity.[1]

1.2. Sequence-Selective Inhibition: this compound is not a general inhibitor of translation. Instead, it exhibits sequence selectivity by promoting the binding of eIF4A to specific polypurine sequence motifs within the 5'-UTRs of a subset of mRNAs.[1][2] This action effectively "clamps" eIF4A onto the mRNA, forming a stable, translationally incompetent ternary complex (eIF4A-Zotatifin-mRNA).[2][3] This prevents the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of the target mRNA.[1]

1.3. Downstream Effects on Oncogenic Pathways: By selectively inhibiting the translation of key oncoproteins, this compound disrupts critical cancer-promoting signaling pathways. Notably, it downregulates the expression of RTKs such as HER2 and FGFR1/2, which are frequently dysregulated in various cancers.[1][4] This leads to the suppression of downstream signaling through the PI3K/AKT/mTOR and RAS/ERK pathways.[1] Furthermore, this compound has been shown to inhibit the translation of other critical oncoproteins including MYC, KRAS, and Cyclin D1, contributing to its broad anti-cancer activity.[4][5]

digraph "Zotatifin_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound's Mechanism of Action", splines=ortho, rankdir=TB, maxsize="760"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

// Nodes

this compound [label="this compound (eFT226)", fillcolor="#FBBC05"];

eIF4A [label="eIF4A (RNA Helicase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

mRNA [label="mRNA with 5'-UTR Polypurine Motif", fillcolor="#F1F3F4"];

Ternary_Complex [label="Stable Ternary Complex\n(eIF4A-Zotatifin-mRNA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Translation_Initiation [label="Translation Initiation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Oncoprotein_Synthesis [label="Oncoprotein Synthesis\n(e.g., HER2, FGFR, MYC, KRAS, Cyclin D1)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Tumor_Growth [label="Tumor Growth and Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

this compound -> Ternary_Complex [label="Forms"];

eIF4A -> Ternary_Complex;

mRNA -> Ternary_Complex;

Ternary_Complex -> Translation_Initiation [label="Inhibits", style=dashed, arrowhead=tee];

Translation_Initiation -> Oncoprotein_Synthesis [label="Leads to"];

Oncoprotein_Synthesis -> Tumor_Growth [label="Drives"];

Translation_Initiation -> Tumor_Growth [style=invis]; // for layout

}

Workflow for in vitro proliferation and apoptosis assays.

In Vivo Pharmacology

The anti-tumor efficacy of this compound has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition and regression.

3.1. Efficacy in Xenograft Models:

This compound, administered intravenously, has shown robust anti-tumor activity in a range of B-cell lymphoma and solid tumor xenograft models.

Xenograft Model Cancer Type Dosing Regimen Tumor Growth Inhibition (%) Reference TMD8 Diffuse Large B-cell Lymphoma 1 mg/kg, IV 97 [6] HBL1 Diffuse Large B-cell Lymphoma 1 mg/kg, IV 87 [6] Pfeiffer Diffuse Large B-cell Lymphoma 1 mg/kg, IV 70 [6] SU-DHL-6 Diffuse Large B-cell Lymphoma 1 mg/kg, IV 83 [6] SU-DHL-10 Diffuse Large B-cell Lymphoma 1 mg/kg, IV 37 [6] Ramos Burkitt's Lymphoma 1 mg/kg, IV 75 [6] RTK-Driven Solid Tumors Various - Significant inhibition and regression [1] Prostate Cancer (Patient-Derived) Prostate Cancer - Tumor shrinkage [7]

3.2. Experimental Protocols:

3.2.1. Subcutaneous Xenograft Model:

-

Female mice (6-8 weeks old) are subcutaneously implanted with a mixture of tumor cells and Matrigel.[1]

-

Tumors are allowed to grow to a specified size.

-

Mice are then randomized into treatment and vehicle control groups.

-

This compound is administered intravenously at the specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to assess target protein levels).[1]

Pharmacokinetics and Pharmacodynamics

Preclinical pharmacokinetic studies have indicated that this compound possesses favorable drug-like properties.

4.1. Preclinical Pharmacokinetics:

While a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile is not fully available in the public domain, studies in mice have shown that this compound has good pharmacokinetic properties, allowing for potent in vivo efficacy with weekly intravenous administration of ≤ 1 mg/kg.[8] Clinical studies have reported that pharmacokinetic exposures at the maximum tolerated dose are consistent with pharmacologically active levels observed in preclinical models.[3]

4.2. Pharmacodynamics:

Pharmacodynamic studies in preclinical models have confirmed target engagement by this compound. Western blot analysis of tumor tissues from this compound-treated mice has shown a durable inhibition of RTK expression, which correlates with the observed tumor growth inhibition.[5] This indicates that monitoring the levels of target proteins like HER2 and FGFR1/2 can serve as a pharmacodynamic marker of this compound's activity.[5]

Conclusion

This compound represents a novel and promising therapeutic strategy for a range of cancers by selectively targeting the translation of key oncoproteins through the inhibition of eIF4A. Its unique mechanism of action, potent in vitro and in vivo anti-tumor activity, and favorable preclinical pharmacokinetic and pharmacodynamic profiles provide a strong rationale for its continued clinical development. Further investigation into its combination potential with other targeted therapies is warranted and holds the promise of overcoming treatment resistance and improving patient outcomes.

References

- 1. Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. drughunter.com [drughunter.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. sec.gov [sec.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

Zotatifin (eFT226): A Technical Guide to its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antiviral properties of Zotatifin (eFT226), a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). This compound represents a promising host-directed antiviral strategy, with demonstrated activity primarily against a range of coronaviruses. By targeting a host protein essential for viral replication, this compound may offer a higher barrier to the development of viral resistance.

Core Mechanism of Antiviral Action

This compound exerts its antiviral effects by inhibiting eIF4A, an ATP-dependent DEAD-box RNA helicase. This enzyme is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) to facilitate cap-dependent translation initiation.[1][2] Many RNA viruses, including coronaviruses, have highly structured 5'-UTRs and are heavily reliant on the host's translation machinery to synthesize their viral proteins.[3]

This compound functions by increasing the affinity between eIF4A and specific polypurine sequence motifs within the 5'-UTR of target mRNAs.[1] This action effectively "clamps" the mRNA onto the helicase, stalling the scanning of the 43S pre-initiation complex and thereby repressing translation.[3] This selective inhibition of viral protein synthesis ultimately disrupts the viral replication cycle.[4]

Quantitative In Vitro Antiviral Efficacy

This compound has demonstrated potent antiviral activity against several human coronaviruses. The tables below summarize its efficacy, cytotoxicity, and selectivity index in various cell lines. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical measure of a compound's therapeutic window.

| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | 13 | >10 | >769 | (Obermann et al., 2022) |

| MERS-CoV | MRC-5 | 1.1 | >10 | >9090 | (Obermann et al., 2022) |

| HCoV-229E | MRC-5 | 0.8 | >10 | >12500 | (Obermann et al., 2022) |

| SARS-CoV-2 | Vero E6 | IC90 = 37 nM | Not Reported | Not Reported | (Gordon et al., 2020)[4] |